N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-17(13(2)25-19(24-12)28-16-9-4-3-5-10-16)26-18(27)14-7-6-8-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBMECENWHCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions.
Substitution Reactions: Introduction of the phenoxy and dimethyl groups onto the pyrimidine ring.
Formation of the Benzamide Moiety: The trifluoromethylbenzamide group is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific protein targets involved in tumor growth.
Case Study : A study highlighted the design and synthesis of a series of benzamide derivatives, where one compound demonstrated significant inhibition of cell proliferation in RET kinase-driven cancers. The structure-function relationship was analyzed, suggesting that modifications to the benzamide core could enhance potency against cancer targets .
EGFR Inhibition
The compound has also been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a critical target in cancer therapy, particularly in non-small cell lung cancer and other malignancies.
Research Findings : A machine learning-based approach was employed to predict the bioactivity of novel EGFR inhibitors, including derivatives of this compound. The study reported promising results with several analogs exhibiting strong binding affinities and significant inhibitory effects on EGFR activity .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Inflammation is a key factor in various diseases, including cancer and autoimmune disorders.
Findings : One study reported the discovery of a related compound that exhibited anti-inflammatory effects through the inhibition of specific inflammatory pathways. This suggests that this compound may also possess similar properties, warranting further investigation .
Summary of Applications
Mechanism of Action
The mechanism of action for N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison with Stereoisomeric Analogs
| Compound | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|
| Target Compound | Pyrimidine-benzamide | 4,6-dimethyl; 2-phenoxy; 3-CF₃-benzamide | Not specified |
| Pharmacopeial Forum m/n/o | Pyrimidine-acetamido | 2,6-dimethylphenoxy; hydroxy; tetrahydro-pyrimidinone | 2S,4S,5S / 2R,4R,5S / 2R,4S,5S |
Thioether-Linked Benzamide Derivatives (Patent: Rutgers et al., 2017)
A 2017 patent describes thioether-containing benzamide derivatives excluded from the target compound’s class. These compounds, such as N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide, share the trifluoromethyl-benzamide motif but differ in:
- Thioether Linkage : The presence of methylthio groups (-S-CH₂) in these derivatives may enhance metal-binding capacity but increase susceptibility to oxidative metabolism compared to the target compound’s ether and amide linkages .
- Biological Targets : The patent highlights applications in cancer and thrombosis, suggesting divergent mechanisms (e.g., kinase inhibition vs. platelet aggregation modulation).
Table 2: Key Differences in Functional Groups
| Compound Type | Trifluoromethyl Position | Sulfur-Containing Group | Potential Stability Issues |
|---|---|---|---|
| Target Compound | Benzamide (meta) | None | High metabolic stability |
| Thioether Derivatives | Varied (e.g., pyridine) | Methylthio | Oxidation risks |
Pyrimidinylamino-Benzamide Patent Compound ()
A patent from describes 3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-5-trifluoromethyl-phenyl benzamide, which shares the trifluoromethyl and benzamide groups but differs in:
- Pyrimidine Substitution: The target compound uses a phenoxy-pyrimidine core, while the patent compound features a pyrimidinylamino group linked to pyridine. This may alter electron distribution and binding affinity in kinase targets .
- Trifluoromethyl Position : The CF₃ group is on the phenyl ring in the target compound versus the benzamide-linked phenyl in the patent compound, affecting lipophilicity and target engagement.
Biological Activity
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H16F3N3O2
- Molecular Weight : 337.3 g/mol
- CAS Number : 1790199-40-4
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and pathways involved in cellular processes:
- Inhibition of TMPRSS2 : This compound has shown potential in inhibiting TMPRSS2, an enzyme critical for viral entry in host cells, particularly relevant in the context of coronaviruses. In vitro studies indicated that it could inhibit TMPRSS2 activity within the micromolar range, suggesting a mechanism for antiviral activity .
- Antioxidant Properties : Research indicates that derivatives of this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
- Inhibition of Kinases : Some studies have explored the compound's ability to inhibit various kinases involved in cancer progression. For example, related compounds have demonstrated significant inhibition of RET kinase activity, a target for certain cancer therapies .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
| Study | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | TMPRSS2 | 10.87 | Moderate inhibition observed |
| Study 2 | RET Kinase | 0.8 - 3.49 | Dose-dependent inhibition |
| Study 3 | Antioxidant Activity | Not specified | Demonstrated protective effects against oxidative stress |
Case Study: Antiviral Activity
In a recent investigation focusing on antiviral agents, the compound was part of a virtual screening library targeting SARS-CoV-2 NSP3 macrodomain. Among the screened compounds, it exhibited promising binding affinities and was suggested as a potential lead for further development against viral infections .
Q & A
Q. What synthetic routes are commonly employed for N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, a pyrimidine core is functionalized via nucleophilic substitution (e.g., phenoxy group introduction) followed by benzamide coupling. Key intermediates are purified using column chromatography and characterized via H-NMR and TLC to confirm structural integrity . For trifluoromethyl incorporation, fluorinated reagents like trifluoromethylbenzoyl chloride are used under inert conditions. Yield optimization may require temperature control (e.g., 0–5°C for sensitive steps) and catalytic bases like triethylamine .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- H-NMR : Identifies proton environments, such as methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–8.0 ppm). The trifluoromethyl group (CF) is confirmed via F-NMR (δ −60 to −70 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H] peak) and purity (>95% by HPLC).
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm) and C-F bonds (~1200 cm) .
Q. What purification methods are recommended post-synthesis?
- Methodological Answer :
- Recrystallization : Solvent pairs like ethanol/water are used to isolate crystalline products.
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane resolves polar impurities.
- TLC Monitoring : R values are tracked to confirm reaction completion (e.g., hexane:EtOAc = 3:1) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound given variable reaction efficiencies?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) may enhance coupling reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate formation to halt reactions at optimal conversion (e.g., avoiding over-alkylation).
- Example : A 56% yield drop in oxadiazole formation () suggests sensitivity to moisture; thus, anhydrous conditions are critical .
Q. What strategies resolve conflicting biological activity data for trifluoromethyl-containing benzamides in kinase inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., BRAF or DDR1/2) to measure IC values under standardized conditions (pH 7.4, 25°C).
- Structural Analysis : X-ray crystallography or docking studies (e.g., using AutoDock Vina) identify binding interactions. For example, the trifluoromethyl group may enhance hydrophobic binding in kinase pockets .
- Data Normalization : Control for assay variables (e.g., ATP concentration) to reconcile discrepancies between studies .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of the benzamide-enzyme complex.
- Free Energy Perturbation (FEP) : Quantifies energy changes upon trifluoromethyl substitution.
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory activity .
Notes
- Contradiction Analysis : Discrepancies in yield or activity may arise from impurities in starting materials (e.g., ’s 31% benzamide yield vs. 85% alkylation step). Purity checks (HPLC) and reagent sourcing (e.g., anhydrous solvents) mitigate this.
- Excluded Sources : Commercial data (e.g., ) and non-academic platforms (e.g., benchchem) were omitted per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
